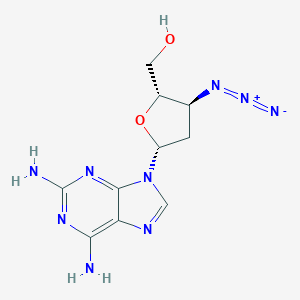
Azdddapr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound has garnered significant interest due to its potent antiviral properties, particularly against human immunodeficiency virus (HIV).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-2,6-diaminopurine-2’,3’-dideoxyriboside typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-diaminopurine, a purine derivative.
Ribosylation: The purine base is ribosylated to attach the ribose moiety.
Azidation: The hydroxyl group at the 3’ position of the ribose is replaced with an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Reduction Product: 3’-Amino-2,6-diaminopurine-2’,3’-dideoxyriboside.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside has several scientific research applications:
Antiviral Research: It has shown potent activity against HIV by inhibiting viral replication.
Biochemical Studies: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicinal Chemistry: Investigated for its potential use in developing new antiviral drugs.
Molecular Biology: Utilized in studies involving nucleic acid synthesis and modification.
Mecanismo De Acción
The compound exerts its antiviral effects primarily by inhibiting viral DNA synthesis. It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The azido group at the 3’ position is crucial for this mechanism, as it prevents the formation of phosphodiester bonds necessary for DNA elongation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopurine-2’,3’-dideoxyriboside: Lacks the azido group and has different antiviral properties.
3’-Fluoro-2,6-diaminopurine-2’,3’-dideoxyriboside: Contains a fluoro group instead of an azido group.
2’,3’-Dideoxyadenosine: Another nucleoside analog with potent antiviral activity.
Uniqueness
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is unique due to its azido group, which enhances its antiviral activity and selectivity. This modification allows it to effectively inhibit HIV replication, making it a valuable compound in antiviral research .
Propiedades
Número CAS |
114753-52-5 |
|---|---|
Fórmula molecular |
C10H13N9O2 |
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6+/m0/s1 |
Clave InChI |
BFTAFRDMRHNFKO-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Key on ui other cas no. |
114753-52-5 |
Sinónimos |
3'-azido-2',3'-dideoxy-2-aminoadenosine 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside 3'-azido-2-amino-2',3'-dideoxyadenosine AzddDAPR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















